5-Chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group at the 5th position, a fluorophenyl group at the 1st position, and a propyl group at the 3rd position of the pyrazole ring, along with an aldehyde functional group at the 4th position
Preparation Methods
The synthesis of 5-Chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 3-propyl-1H-pyrazole-4-carboxylic acid in the presence of a chlorinating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-Chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazole derivatives.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, primary alcohols, substituted pyrazoles, and Schiff bases.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex pyrazole derivatives with potential pharmaceutical applications.
Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: The compound’s unique chemical structure makes it a useful building block for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the chloro and fluorophenyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved in its biological effects.
Comparison with Similar Compounds
5-Chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: This compound differs by having a methyl group instead of a propyl group at the 3rd position, which may affect its chemical reactivity and biological activity.
5-Chloro-1-(4-fluorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde: This compound has an ethyl group at the 3rd position, which may also influence its properties compared to the propyl derivative.
5-Chloro-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazole-4-carbaldehyde: The isopropyl group at the 3rd position may result in different steric and electronic effects, impacting its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties in distinct ways compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-1-(4-fluorophenyl)-3-propylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-2-3-12-11(8-18)13(14)17(16-12)10-6-4-9(15)5-7-10/h4-8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVHJLVXBQGJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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